Tert-butyl 2,3-dihydroxypropanoate
Description
Properties
IUPAC Name |
tert-butyl 2,3-dihydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-6(10)5(9)4-8/h5,8-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFVEOKOSRWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2,3 Dihydroxypropanoate
Established Synthetic Pathways to 2,3-Dihydroxypropanoate (B1229046) Esters
The synthesis of 2,3-dihydroxypropanoate esters, such as the tert-butyl variant, can be broadly categorized into two main approaches: the direct incorporation of the diol functionality onto a pre-existing carbon backbone or the resolution of a racemic mixture of the final compound. These methods are foundational in providing access to this versatile chemical building block.
Stereoselective Approaches to Enantiopure Isomers (e.g., (R)- and (S)-Tert-butyl 2,3-Dihydroxypropanoate)
The direct synthesis of enantiomerically pure (R)- or (S)-tert-butyl 2,3-dihydroxypropanoate is highly desirable to avoid the need for downstream resolution steps. A key strategy for achieving this is through the asymmetric dihydroxylation of an appropriate α,β-unsaturated ester precursor, such as tert-butyl acrylate (B77674). This reaction, often employing osmium tetroxide in the presence of a chiral ligand, can introduce the two hydroxyl groups in a stereocontrolled manner. The choice of the chiral ligand, typically a derivative of dihydroquinidine (B8771983) or dihydroquinine, dictates whether the (R) or (S) enantiomer is preferentially formed.
Another stereoselective route involves the use of a chiral pool starting material. For instance, a suitably protected derivative of a chiral three-carbon synthon, such as (R)- or (S)-glycidol, can be elaborated to the target compound. This approach leverages the pre-existing stereocenter of the starting material to ensure the stereochemical integrity of the final product.
Resolution of Racemic Mixtures
When a stereoselective synthesis is not employed, a racemic mixture of tert-butyl 2,3-dihydroxypropanoate is often produced. This mixture must then be separated into its constituent enantiomers through a process known as resolution.
Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of this compound, lipase-catalyzed acylation is a commonly employed method. mdpi.com Lipases, a class of enzymes, can exhibit high enantioselectivity, preferentially acylating one enantiomer of the diol, leaving the other unreacted. mdpi.com
The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the efficiency and selectivity of the resolution. capes.gov.br For example, Candida antarctica lipase B (CAL-B) is a widely used and highly effective catalyst for such transformations. elsevierpure.com The unreacted enantiomer and the acylated product can then be separated by standard chromatographic techniques.
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Alcohols
| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee, %) | Enantiomeric Excess of Substrate (ee, %) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | rac-1-Phenylethanol | Vinyl acetate | Toluene (B28343) | ~50 | >99 (R-acetate) | >99 (S-alcohol) |
| Pseudomonas cepacia Lipase (PCL) | rac-2-Octanol | Isopropenyl acetate | Hexane | 48 | 95 (R-acetate) | 92 (S-alcohol) |
| Candida rugosa Lipase (CRL) | rac-Indanol | Acetic anhydride | Diisopropyl ether | ~50 | 98 (R-acetate) | 97 (S-alcohol) |
Note: This table presents representative data for the kinetic resolution of various racemic alcohols to illustrate the principle of the methodology. The specific conditions and outcomes for this compound would require experimental determination.
Another classical method for resolving a racemic mixture involves its conversion into a pair of diastereomers through reaction with a chiral resolving agent. For this compound, the ester would first be hydrolyzed to the corresponding carboxylic acid, 2,3-dihydroxypropanoic acid. This racemic acid can then be treated with a chiral base, such as an enantiomerically pure amine (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), to form a pair of diastereomeric salts.
These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure 2,3-dihydroxypropanoic acid, which can then be re-esterified to yield the desired enantiopure this compound.
Total Synthesis Strategies Utilizing Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net In the synthesis of this compound, a chiral auxiliary could be attached to a two-carbon fragment, which is then elaborated to the target molecule.
For instance, an Evans oxazolidinone auxiliary can be acylated with a protected glyoxylic acid. researchgate.net The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction, such as a Reformatsky reaction with a suitable formaldehyde (B43269) equivalent, to introduce the third carbon atom and set the stereochemistry at the C2 position. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the protected 2,3-dihydroxypropanoic acid, which can then be converted to the tert-butyl ester. The choice of the specific chiral auxiliary and reaction conditions determines which enantiomer is formed.
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, several "green" approaches are being explored.
One such approach is the use of biocatalysis in continuous flow systems for the production of enantiomerically pure β-hydroxy esters. rsc.org This methodology can offer high efficiency and selectivity while operating under mild conditions. The development of self-sufficient heterogeneous biocatalysts could further enhance the sustainability of this process by allowing for catalyst recycling and reducing downstream processing. rsc.org
Furthermore, novel methods for the synthesis of tert-butyl esters that avoid the use of harsh reagents and solvents are being investigated. rsc.org For example, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a tert-butyl source under solvent-free and base-free conditions, facilitated by techniques such as electromagnetic milling, represents a promising green alternative to traditional esterification methods. rsc.org These emerging technologies have the potential to significantly reduce the environmental impact of producing this compound and other similar esters.
Enzymatic and Biocatalytic Syntheses
Enzymatic and biocatalytic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of chiral compounds like this compound. These strategies often involve the kinetic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.
Carbonyl reductases have demonstrated significant potential in producing chiral diols with high stereoselectivity. For instance, the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the drug rosuvastatin, has been achieved with excellent enantioselectivity (>99% e.e.) and a high yield of 98.54% using a self-sufficient biocatalyst system. nih.gov This system involves a carbonyl reductase co-immobilized with the cofactor NADP+, which allows for in situ cofactor regeneration, a critical step for cost-effective industrial application. nih.gov
Development of Cost-Effective and Sustainable Processes
The development of cost-effective and sustainable synthetic methods is a major goal in modern chemistry. For tert-butyl esters, this includes using readily available reagents, minimizing waste, and employing energy-efficient techniques.
One approach is the direct synthesis of tert-butyl esters from carboxylic acids and isobutylene. Using trifluoromethane (B1200692) sulfonic acid as a catalyst allows this reaction to proceed at atmospheric pressure and low temperatures (-7°C to -70°C), avoiding the need for high-pressure equipment. google.com Another innovative, solvent-free, and base-free method uses di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under electromagnetic milling conditions, presenting a green and sustainable option. rsc.org Transesterification from more accessible methyl or ethyl esters is also a viable route. A mild and efficient method involves the reaction of a methyl ester with potassium tert-butoxide in diethyl ether, which proceeds rapidly at room temperature. lookchem.com
Catalyst Development for Enhanced Enantioselectivity and Efficiency
A direct and highly efficient method for creating the vicinal diol in this compound is the asymmetric dihydroxylation (AD) of its unsaturated precursor, tert-butyl acrylate. The Sharpless Asymmetric Dihydroxylation is a powerful technique that uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a co-oxidant. youtube.comlibretexts.org
The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. libretexts.org This intermediate is then hydrolyzed to yield the cis-diol. The enantioselectivity is controlled by the choice of the chiral ligand, which is typically a derivative of the dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids. youtube.com Commercially available catalyst mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide access to either enantiomer of the diol product with high enantiomeric excess (ee). youtube.com The catalytic cycle is sustained by a co-oxidant, such as potassium ferricyanide(III), which reoxidizes the osmium(VI) species back to osmium(VIII). youtube.com This use of a co-oxidant allows the toxic and expensive osmium tetroxide to be used in catalytic quantities. youtube.com While specific data for tert-butyl acrylate is part of broader studies, the reaction is known to be highly effective for α,β-unsaturated esters. york.ac.uk
Protection Strategies for the Vicinal Diol Moiety
The two adjacent hydroxyl groups (a vicinal diol) in this compound are reactive and often require protection during subsequent synthetic steps to prevent unwanted side reactions.
Formation of Cyclic Acetals and Ketals (e.g., Isopropylidene Derivatives)
A common and efficient method for protecting 1,2-diols is to convert them into cyclic acetals or ketals. youtube.com The reaction with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane, in the presence of an acid catalyst forms a five-membered 1,3-dioxolane (B20135) ring, known as an isopropylidene ketal or acetonide. researchgate.net This protecting group is robust under basic and nucleophilic conditions but can be easily removed under acidic conditions. organic-chemistry.org
The formation of these cyclic ketals is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org Various catalysts and conditions can be employed for this transformation, as summarized in the table below.
| Catalyst | Reagent | Conditions | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Acetone or 2,2-Dimethoxypropane | Refluxing toluene with Dean-Stark trap | organic-chemistry.org |
| Iron(III) Chloride (FeCl₃) | Acetone | Room Temperature | |
| Boron trifluoride etherate (BF₃·OEt₂) | 2,2,2-Trichloroacetimidate | Mild conditions | researchgate.net |
| Iodine (I₂) | Various | Neutral conditions | organic-chemistry.org |
| Dimethyltin(IV) dichloride (Me₂SnCl₂) | - | Activates diol for other reactions | rsc.org |
Selective Mono- and Di-Protection Methodologies
While converting the vicinal diol into a cyclic ketal (a form of di-protection) is straightforward, selectively protecting only one of the two hydroxyl groups (mono-protection) is more challenging due to their similar chemical environments. However, regioselective protection can be achieved through several strategies.
One method involves the acylative cleavage of cyclic formals, which can provide a route to mono-protected diols. acs.org Another approach uses an enantioselective organic catalyst that can reversibly bind to the diol, allowing for the functionalization of the secondary hydroxyl group in preference to the primary one, effectively overturning the inherent reactivity bias. nih.gov This has been demonstrated in the site-selective silylation of 1,2-diols. nih.gov
In carbohydrate chemistry, which deals with complex polyols, regioselective protection is a well-developed field. researchgate.net For example, one-pot protocols using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst allow for the transformation of fully silylated sugars into a variety of differentially protected derivatives, including mono-alcohols. nih.gov While developed for sugars, these principles of regioselective protection and deprotection using silyl (B83357) ethers and other groups are applicable to simpler diols like this compound. researchgate.netnih.gov The selective mono-deprotection of di-tert-butylsilylene ethers, which are cyclic protecting groups for 1,3-diols, has been achieved using BF₃·SMe₂, where the regiochemistry is guided by the steric accessibility of the oxygen atoms. nih.gov These advanced methods provide pathways to selectively manipulate one hydroxyl group while leaving the other free for further chemical transformation.
Reactions Involving the Hydroxyl Groups
The adjacent hydroxyl groups (a vicinal diol) on the C2 and C3 positions are key sites for various chemical modifications.
Esterification and Transesterification Reactions
While specific studies on the esterification of this compound are not extensively documented in the reviewed literature, the principles of esterifying sterically hindered alcohols are relevant. The Steglich esterification, for instance, is a mild method suitable for converting sterically demanding alcohols into esters. organic-chemistry.org This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Given the presence of the bulky tert-butyl group, such mild conditions would likely be necessary to achieve esterification of the hydroxyl groups in this compound without promoting side reactions.
General methods for the esterification of carboxylic acids with tert-butyl alcohol have been explored, which can be seen as the reverse of the esterification of the diol. These methods often require specific catalysts to overcome the steric hindrance of the tert-butyl group. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| Phenylacetic acid | tert-Butyl alcohol | DMAP | tert-Butyl phenylacetate | 45% | researchgate.net |
| Cinnamic acid | tert-Butyl alcohol | DMAP | tert-Butyl cinnamate | 60% | researchgate.net |
| (4-Methoxyphenyl)acetic acid | tert-Butyl alcohol | Calcined hydrotalcite | tert-Butyl (4-methoxyphenyl)acetate | 40% | researchgate.net |
| (2,4-dichlorophenoxy)acetic acid | tert-Butyl alcohol | DMAP | tert-Butyl (2,4-dichlorophenoxy)acetate | Low | researchgate.net |
Table 1: Examples of Esterification to Form Tert-butyl Esters
Etherification and Alkylation Studies
Specific research on the etherification of this compound has not been identified in the available literature. However, studies on the etherification of glycerol (B35011) with tert-butyl alcohol to produce tert-butyl glycerol ethers offer insights into the potential reactivity of the hydroxyl groups. google.com These reactions are typically catalyzed by acidic catalysts like Amberlyst-15. google.comgoogle.com The reaction proceeds to form a mixture of mono-, di-, and tri-substituted ethers. google.com It can be inferred that the hydroxyl groups of this compound could undergo similar acid-catalyzed etherification reactions.
Oxidation Reactions and Their Regio/Stereoselectivity
The vicinal diol functionality of this compound is susceptible to oxidative cleavage. Treatment of vicinal diols with oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) results in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, yielding aldehydes or ketones. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, this would lead to the formation of glyoxylic acid tert-butyl ester and formaldehyde.
Furthermore, selective oxidation of one of the hydroxyl groups without C-C bond cleavage can yield α-hydroxy ketones. For linear aliphatic diols, there is often a preference for the oxidation of the secondary alcohol over the primary one. nih.gov Catalytic systems involving manganese salts and hydrogen peroxide have been shown to be effective for the oxidation of vicinal diols to α-hydroxy ketones. nih.gov Another metal-free approach involves the aerobic photooxidative cleavage of vicinal diols to carboxylic acids using 2-chloroanthraquinone (B1664062) as a catalyst. organic-chemistry.org
| Diol Substrate | Oxidizing System | Product | Conversion/Yield | Reference |
| cis-1,2-Cyclohexanediol | Mn(ClO₄)₂/H₂O₂ | 2-Hydroxycyclohexan-1-one | 63% conversion | nih.gov |
| Butane-1,2,4-triol | Mn(ClO₄)₂/H₂O₂ | 1,4-dihydroxybutan-2-one | 47% conversion | nih.gov |
| Aromatic/Aliphatic vicinal diols | 2-Chloroanthraquinone/hν/O₂ | Carboxylic acids | Moderate to high yields | organic-chemistry.org |
Table 2: Examples of Vicinal Diol Oxidation
Formation of Cyclic Derivatives (e.g., Carbonates, Boronates)
The 1,2-diol structure of this compound is well-suited for the formation of five-membered cyclic derivatives. The reaction of diols with carbonates like dimethyl carbonate or diethyl carbonate can yield cyclic carbonates. google.com These reactions can be performed thermally or with the use of catalysts. google.com The synthesis of cyclic carbonates from 1,3-diols often involves the use of phosgene (B1210022) derivatives or 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net While these methods are for six-membered rings, similar principles apply to the formation of five-membered rings from 1,2-diols. The reaction of epoxides with carbon dioxide also provides a route to cyclic carbonates. google.com
No specific studies on the formation of cyclic boronates from this compound were found, but this is a common protecting group strategy for 1,2- and 1,3-diols.
Reactions Involving the Ester Functionality
The tert-butyl ester group is a significant feature of the molecule, known for its stability under certain conditions and its specific cleavage methods.
Hydrolysis and Transesterification Reactions (Acidic, Basic, and Enzymatic)
The tert-butyl ester of 2,3-dihydroxypropanoate is susceptible to hydrolysis under acidic conditions. Tert-butyl esters are known to be readily cleaved by acids to release the corresponding carboxylic acid and isobutylene. libretexts.org For instance, the hydrolysis of tert-butyl chloride, which also possesses a tert-butyl group, proceeds via a stable tertiary carbocation intermediate and is significantly faster than the hydrolysis of primary or secondary alkyl halides. libretexts.org The hydrolysis of tert-butyl methyl ether (MTBE) is also acid-catalyzed, yielding tert-butyl alcohol and methanol. nih.gov
In contrast, tert-butyl esters exhibit considerable stability under basic conditions. While many esters are readily saponified with bases like sodium hydroxide, the steric hindrance of the tert-butyl group makes it resistant to nucleophilic attack at the carbonyl carbon. However, under forcing conditions or with specific reagents, basic hydrolysis can occur. organic-chemistry.org
Enzymatic hydrolysis of esters is a highly selective method, but specific studies on the enzymatic hydrolysis of this compound were not found in the searched literature.
| Reaction | Conditions | Products | Notes | Reference |
| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | 2,3-Dihydroxypropanoic acid, Isobutylene, tert-Butanol (B103910) | Proceeds via a stable tertiary carbocation. | libretexts.org |
| Base-mediated Cleavage | Powdered KOH in THF | Potassium 2,3-dihydroxypropanoate, Isobutylene | Safer alternative to NaH in DMF. | organic-chemistry.org |
Table 3: General Hydrolysis Reactions of Tert-butyl Esters
Reduction to Aldehydes or Alcohols
The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohols:
The complete reduction of the ester group to a primary alcohol, yielding glycerol, can be accomplished using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). acs.orgacs.orglibretexts.org This reagent readily reduces esters to primary alcohols. orgoreview.com The general mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. libretexts.org
However, the presence of two free hydroxyl groups in this compound complicates this reaction. LiAlH₄ is a strong base and will deprotonate the hydroxyl groups, consuming additional equivalents of the reagent. Therefore, an excess of LiAlH₄ is required to ensure both deprotonation and complete reduction of the ester. A typical procedure would involve the slow addition of the ester to a solution of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxides.
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.com However, its reactivity can be enhanced by using it in mixed solvent systems, such as THF-methanol, which can facilitate the reduction of esters to alcohols. chem-station.com
Reduction to Aldehydes:
The partial reduction of the ester to an aldehyde, affording 2,3-dihydroxypropanal, requires a less reactive and more selective reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. orgoreview.comyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. DIBAL-H forms a stable tetrahedral intermediate with the ester, which collapses to the aldehyde upon aqueous workup. The steric bulk of DIBAL-H helps to prevent a second hydride addition. youtube.com
Recent advancements have also introduced novel catalyst families with unique steric designs that can achieve the catalytic partial reduction of esters with high selectivity. acs.org
| Reagent | Product | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Glycerol | Strong, non-selective reagent. Reacts with hydroxyl groups, requiring excess reagent. |
| Sodium Borohydride (NaBH₄) | Glycerol | Generally unreactive with esters, but can be effective in specific solvent systems. |
| Diisobutylaluminum Hydride (DIBAL-H) | 2,3-Dihydroxypropanal | Milder, more selective reagent. Low temperatures are crucial to prevent over-reduction. |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution at the ester carbonyl of this compound allows for the synthesis of other carboxylic acid derivatives, such as amides or different esters (transesterification). The success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, particularly due to the presence of the acidic hydroxyl groups.
Protection of the Diol:
For strongly basic or nucleophilic reagents, such as Grignard reagents, protection of the vicinal diol is essential to prevent unwanted side reactions. wikipedia.org The hydroxyl groups would be deprotonated by the Grignard reagent, consuming it and preventing its addition to the ester carbonyl. masterorganicchemistry.com Common protecting groups for 1,2-diols include the formation of cyclic acetals or ketals, for example, by reacting the diol with an aldehyde or ketone (like acetone or benzaldehyde) under acidic conditions. chem-station.comwikipedia.orghighfine.comyoutube.com These protecting groups are stable to basic and nucleophilic conditions and can be removed later with aqueous acid. chem-station.com
Amidation:
The reaction of this compound with amines to form the corresponding β-hydroxyamides can be achieved. While direct amidation of esters can be challenging, specialized catalysts can facilitate this transformation even in the presence of free hydroxyl groups. For instance, tantalum alkoxide catalysts have been shown to promote the hydroxy-directed amidation of β-hydroxycarboxylic acid esters. acs.org The β-hydroxyl group in this case can coordinate to the catalyst, activating the ester carbonyl for nucleophilic attack by the amine. acs.org This suggests that direct, chemoselective amidation of this compound is feasible without the need for protecting groups under specific catalytic conditions.
Transesterification:
Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. youtube.com For this compound, this could be used to replace the tert-butyl group with a different alkyl group. Acid-catalyzed transesterification, similar to Fischer esterification, would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. youtube.compressbooks.pub Base-catalyzed transesterification is also possible, typically using an alkoxide base corresponding to the desired alcohol. youtube.com Transesterification of polyols and their esters is a known industrial process. hielscher.comgoogle.comgoogleapis.comnih.gov
Reaction with Grignard Reagents:
With the diol group appropriately protected, this compound can react with Grignard reagents (RMgX). Esters typically react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comjove.comorganic-chemistry.orgchemistrysteps.comstackexchange.com The first equivalent adds to the carbonyl group, and the resulting tetrahedral intermediate collapses, eliminating the tert-butoxide to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol after acidic workup. masterorganicchemistry.comjove.com
| Reaction | Nucleophile/Reagent | Product Type | Key Considerations |
| Amidation | Amine (R-NH₂) | β-Hydroxyamide | Can be catalyzed by specific metal alkoxides, potentially avoiding diol protection. acs.org |
| Transesterification | Alcohol (R'-OH) | 2,3-Dihydroxypropanoate ester | Can be acid or base-catalyzed. |
| Grignard Reaction | Grignard Reagent (R'-MgX) | Tertiary alcohol | Requires protection of the diol group. Two equivalents of the Grignard reagent are consumed. masterorganicchemistry.comjove.com |
Reactions Involving both Hydroxyl and Ester Functionalities
The proximity of the hydroxyl and ester groups in this compound allows for intramolecular reactions, leading to the formation of cyclic structures.
Cyclization Reactions Leading to Lactones or Heterocycles
Intramolecular reactions can occur where one of the hydroxyl groups acts as a nucleophile, attacking the electrophilic ester carbonyl. This process, known as intramolecular esterification or lactonization, results in the formation of a cyclic ester, or lactone. youtube.comyoutube.comyoutube.com
Depending on whether the C2 or C3 hydroxyl group attacks the carbonyl, different lactones can be formed:
Attack by the C2-hydroxyl group would lead to a five-membered α-lactone.
Attack by the C3-hydroxyl group would result in a four-membered β-lactone.
Lactone formation is typically promoted by acid catalysis and the removal of the tert-butanol byproduct to drive the equilibrium towards the cyclic product. youtube.compressbooks.pub The formation of five- and six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com
Alternatively, the two hydroxyl groups can react with an aldehyde or ketone in the presence of an acid catalyst to form a five-membered cyclic acetal (B89532) or ketal, specifically a 1,3-dioxolane ring. chem-station.comwikipedia.orghighfine.comorganic-chemistry.org This reaction protects the diol and is a common strategy in organic synthesis. wikipedia.org For example, reaction with acetone would yield tert-butyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Rearrangement Reactions
The structure of this compound, being an α,β-dihydroxy ester, is amenable to certain rearrangement reactions, particularly after initial modification.
A plausible rearrangement pathway involves the conversion of the vicinal diol into an epoxide, followed by a Payne rearrangement. wikipedia.orguomustansiriyah.edu.iqorganicreactions.org
Step 1: Epoxidation The 1,2-diol can be converted into an epoxide. This is often achieved by selectively tosylating one hydroxyl group and then using a base to promote intramolecular S_N2 displacement of the tosylate by the other hydroxyl group's alkoxide.
Step 2: Payne Rearrangement Once the corresponding 2,3-epoxy alcohol ester is formed, it can undergo a Payne rearrangement under basic conditions. wikipedia.orguomustansiriyah.edu.iqwikipedia.org This is a reversible isomerization where the hydroxyl oxygen opens the epoxide ring to form an isomeric epoxy alcohol. wikipedia.org For example, a 2,3-epoxy alcohol can rearrange to a 1,2-epoxy alcohol. The equilibrium can be driven towards one isomer, which can then be trapped by a nucleophile, leading to regioselective functionalization. wikipedia.orgorganicreactions.org This rearrangement proceeds with inversion of configuration at the carbon being attacked. wikipedia.org
Another potential, though less direct, rearrangement is the α-ketol rearrangement. organic-chemistry.orguchicago.edu This typically involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. While this compound is not an α-hydroxy ketone, oxidation of its secondary hydroxyl group would yield an α-keto ester, which could then be a substrate for related rearrangements.
Applications in Synthetic Chemistry
The synthetic utility of tert-butyl 2,3-dihydroxypropanoate (B1229046) lies in its identity as a protected, chiral C3 building block. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of glyceric acid, allowing the two hydroxyl groups to be manipulated selectively.
A key application is in the synthesis of more complex chiral molecules. For example, the primary and secondary hydroxyl groups can be selectively protected or functionalized. The primary hydroxyl could be selectively oxidized to an aldehyde, or the secondary hydroxyl could be inverted via a Mitsunobu reaction to access different stereoisomers. Following these transformations, the tert-butyl ester can be cleanly removed with acid to reveal the carboxylic acid for further coupling reactions, such as amide bond formation, without disturbing other functional groups installed on the molecule. This strategy makes it a valuable precursor for the synthesis of complex natural products, modified peptides, and other pharmacologically relevant scaffolds.
Stereochemical Control in Transformations of Tert Butyl 2,3 Dihydroxypropanoate
Diastereoselective Reactions Guided by Existing Stereocenters
The inherent chirality of tert-butyl 2,3-dihydroxypropanoate (B1229046) provides a powerful tool for inducing diastereoselectivity in subsequent chemical transformations. The pre-existing stereocenters at C2 and C3 can effectively bias the approach of reagents, leading to the preferential formation of one diastereomer over another.
One of the most common strategies to achieve high diastereoselectivity is through chelation control . In reactions involving organometallic reagents, the two hydroxyl groups can coordinate to a metal center, forming a rigid cyclic intermediate. This chelation restricts the conformational flexibility of the molecule and directs the incoming nucleophile to attack from the less sterically hindered face. For instance, the addition of a Grignard reagent to the ketone derived from the oxidation of one of the hydroxyl groups in a protected form of tert-butyl 2,3-dihydroxypropanoate can proceed with high diastereoselectivity. The formation of a five-membered chelate between the magnesium ion, the carbonyl oxygen, and the adjacent hydroxyl group would dictate the trajectory of the nucleophilic attack.
The diastereoselectivity of such additions is highly dependent on the nature of the organometallic reagent and the protecting groups on the hydroxyl moieties. The general principle of chelation-controlled additions to α-hydroxy ketones suggests that the use of organozinc reagents in the presence of a Lewis acid like a zinc halide can lead to high diastereoselectivity in favor of the syn-diol product. nih.gov
Table 1: Hypothetical Diastereoselective Additions to a Derivative of this compound
| Reagent | Lewis Acid | Expected Major Diastereomer | Diastereomeric Ratio (dr) |
| MeMgBr | - | syn | Moderate |
| Me₂Zn | ZnCl₂ | syn | High |
| BuLi | - | anti (non-chelation) | Moderate to High |
This table presents hypothetical outcomes based on established principles of diastereoselective additions to α-alkoxy ketones.
Furthermore, reactions that proceed through a cyclic transition state, such as epoxidation or dihydroxylation of an unsaturated derivative, will also be strongly influenced by the existing stereochemistry. The directing effect of the hydroxyl groups can lead to the formation of new stereocenters with a high degree of predictability.
Enantioselective Catalysis Applied to Derivatives of this compound
While diastereoselective reactions are valuable when starting with an enantiomerically pure material, enantioselective catalysis offers a powerful approach to generate chiral molecules from prochiral or racemic precursors. In the context of this compound, a key strategy is the desymmetrization of its prochiral precursor, a glycerol (B35011) derivative.
The desymmetrization of glycerol and its derivatives through enantioselective acylation has been successfully achieved using both enzymatic and non-enzymatic catalysts. nih.govelsevierpure.comacs.org For example, peptide-based catalysts have been shown to effect the enantioselective acylation of glycerol derivatives with high enantiomeric excesses. nih.govacs.org This methodology could be directly applied to the synthesis of chiral this compound from a corresponding prochiral glycerol derivative.
Table 2: Enantioselective Acylation for the Desymmetrization of a Prochiral Glycerol Derivative
| Catalyst Type | Example Catalyst | Enantiomeric Excess (ee) |
| Peptide-based | Nucleophile-loaded pentapeptide | Up to 97% |
| Chiral DMAP derivative | Binaphthyl-based DMAP | Up to 94% |
| Enzyme | Pseudomonas sp. lipase (B570770) | High |
Data adapted from studies on glycerol derivatives. nih.govelsevierpure.comacs.org
Another powerful approach is the use of chiral transition metal complexes to catalyze reactions on derivatives of this compound. For instance, an enantioselective oxidation of one of the enantiotopic hydroxyl groups in a prochiral precursor, or a kinetic resolution of the racemic diol, can be achieved with high efficiency.
Chiral Recognition and Kinetic Resolution in Derivatization Processes
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, enzymatic kinetic resolution (EKR) represents a particularly attractive and environmentally benign approach.
Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and diols via enantioselective acylation or hydrolysis. rsc.org In a typical EKR of racemic this compound, a lipase would catalyze the acylation of one enantiomer at a significantly faster rate than the other. This results in a mixture of the acylated, enantioenriched product and the unreacted, enantioenriched starting material, which can then be separated. The efficiency of a kinetic resolution is often expressed by the selectivity factor (s).
Table 3: Representative Enzymatic Kinetic Resolution of Secondary Alcohols
| Enzyme | Acyl Donor | Selectivity Factor (s) |
| Candida antarctica Lipase B (CAL-B) | Isopropenyl acetate | >200 |
| Pseudomonas cepacia Lipase | Vinyl acetate | High |
This table illustrates the high selectivity achievable in enzymatic kinetic resolutions of chiral alcohols, a principle applicable to this compound.
Non-enzymatic methods for kinetic resolution have also been developed, often employing chiral nucleophilic catalysts such as derivatives of 4-(dimethylamino)pyridine (DMAP). elsevierpure.com These catalysts can achieve high selectivity in the acylation of racemic alcohols. The size and shape of the substrate can significantly influence the selectivity of the resolution process. nih.gov
Influence of the Tert-butyl Group on Stereochemical Outcomes (Steric and Electronic Effects)
The tert-butyl group of this compound is not merely a passive spectator in chemical transformations. Its significant steric bulk and electronic properties can exert a profound influence on the stereochemical course of reactions.
Steric Effects: The most apparent influence of the tert-butyl group is its steric hindrance. This bulky group can restrict the approach of reagents to the nearby stereocenters, thereby enhancing the facial selectivity of reactions. libretexts.org For example, in a reaction where a reagent can approach the C2 or C3 hydroxyl group, the tert-butyl ester can disfavor attack from the side it occupies, leading to a higher degree of stereocontrol. The sheer size of the tert-butyl group can create a highly biased conformational preference in the ground state or in a transition state, which translates into a more predictable and often higher diastereoselectivity.
Electronic Effects: The tert-butyl group is known to be electron-donating through an inductive effect. youtube.com This electronic contribution can influence the reactivity of the adjacent carbonyl group and, by extension, the acidity of the α-proton. In reactions proceeding through an enolate intermediate, the electronic nature of the ester can affect the geometry and stability of the enolate, which in turn can influence the stereochemical outcome of subsequent alkylation or aldol (B89426) reactions. While the steric effects are often dominant, the electronic influence of the tert-butyl group should not be disregarded, particularly in reactions sensitive to the electronic nature of the substrate. The interplay of these steric and electronic factors is crucial for the rational design of stereoselective transformations of this compound.
Applications As a Chiral Intermediate and Building Block in Advanced Organic Synthesis
Synthesis of Chiral Pharmaceuticals and Bioactive Compounds
The enantiomerically pure forms of tert-butyl 2,3-dihydroxypropanoate (B1229046) are crucial starting materials for the synthesis of various biologically active compounds, including pharmaceuticals.
(S)-tert-butyl 2,3-dihydroxypropanoate serves as a key chiral precursor in synthetic routes toward antiepileptic drugs. For instance, it is utilized in the synthesis of intermediates for Brivaracetam, a drug related to Lacosamide. acs.orgnih.govresearchgate.net A notable synthetic strategy involves the conversion of (S)-glyceric acid into (S)-tert-butyl 2,3-dihydroxypropanoate. acs.orgnih.gov This intermediate then undergoes a series of reactions, including protection of the hydroxyl groups and subsequent alkylation, to form more complex downstream intermediates. acs.orgnih.gov
One documented pathway begins with the protection of the primary alcohol of (S)-tert-butyl 2,3-dihydroxypropanoate with a benzyl (B1604629) group to yield (S)-tert-butyl 3-(benzyloxy)-2-hydroxypropanoate. acs.orgnih.gov The secondary alcohol is then activated, for example, by conversion to a triflate. acs.orgnih.gov This allows for the introduction of an n-propyl group via a Grignard reagent, which is a key step in building the carbon skeleton of the target molecule. acs.orgnih.gov Subsequent debenzylation and further functional group manipulations lead to the formation of a butyrolactone intermediate, a core scaffold in the synthesis of Brivaracetam. acs.orgnih.gov
While specific examples for the synthesis of Chondramide A analogues using tert-butyl 2,3-dihydroxypropanoate are not extensively detailed in the provided search results, the structural motifs present in this building block are highly relevant for the synthesis of polyketide natural products. The diol functionality can be differentially protected and then oxidized or otherwise modified to generate the characteristic features of such natural products.
Utilization in Asymmetric Synthesis of Complex Molecular Architecturesambeed.combldpharm.com
The inherent chirality of this compound makes it an invaluable tool in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers of complex molecules.
This compound itself is a chiral ester. bldpharm.combldpharm.combldpharm.com Its synthetic utility lies in its ability to be transformed into other chiral carboxylic acids and esters. The tert-butyl ester group can be selectively cleaved under acidic conditions, revealing the carboxylic acid. The diol functionality can be manipulated to introduce other chiral centers or functional groups. For example, oxidative cleavage of the diol can lead to the formation of chiral aldehydes or carboxylic acids, depending on the reaction conditions.
The diol moiety of this compound is a key feature for the synthesis of chiral alcohols and ethers. bldpharm.combldpharm.com The two hydroxyl groups can be selectively protected, allowing for the independent manipulation of each. For instance, the primary alcohol can be selectively protected, leaving the secondary alcohol available for reactions such as etherification or esterification. This differential reactivity is fundamental to its use in building complex structures with multiple stereocenters.
The functional groups of this compound can be converted to functionalities suitable for the construction of nitrogen-containing heterocycles. For example, the hydroxyl groups can be converted to leaving groups and displaced by nitrogen nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry. This allows for the stereocontrolled introduction of nitrogen atoms. Subsequent intramolecular reactions can then be used to form chiral cyclic structures such as pyrrolidines or piperidines, which are common motifs in many pharmaceuticals and natural products.
Interactive Data Table: Synthetic Intermediates from (S)-tert-butyl 2,3-dihydroxypropanoate
| Starting Material | Reagents | Product | Application |
| (S)-Glyceric acid | di-tert-butyl dicarbonate (B1257347) | (S)-tert-butyl 2,3-dihydroxypropanoate | Precursor for Brivaracetam synthesis acs.orgnih.gov |
| (S)-tert-butyl 2,3-dihydroxypropanoate | Benzyl chloride | (S)-tert-butyl 3-(benzyloxy)-2-hydroxypropanoate | Intermediate in Brivaracetam synthesis acs.orgnih.gov |
| (S)-tert-butyl 3-(benzyloxy)-2-hydroxypropanoate | Trifluoromethanesulfonic anhydride | (S)-tert-butyl 3-(benzyloxy)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate | Activated intermediate for alkylation acs.orgnih.gov |
| (S)-tert-butyl 3-(benzyloxy)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate | n-propyl Grignard reagent | (R)-tert-butyl 2-((benzyloxy)methyl)pentanoate | Key intermediate in Brivaracetam synthesis acs.orgnih.gov |
Development of Chiral Ligands and Catalysts from this compound
This compound, a chiral building block derived from the chiral pool, possesses inherent stereocenters that make it a potential precursor for the synthesis of novel chiral ligands and catalysts. The strategic positioning of its hydroxyl and carboxylate functional groups allows for a variety of chemical modifications to create sophisticated molecular architectures necessary for asymmetric catalysis. While the direct application of this compound as a ligand is not extensively documented, its structural motifs are analogous to other well-established chiral synthons, such as tartaric acid and glycerol (B35011) derivatives, which have been successfully employed in the development of a wide array of chiral catalysts.
The conceptual framework for designing chiral ligands from this compound involves the derivatization of its functional groups. The two hydroxyl groups can be transformed into various coordinating moieties, such as phosphines, amines, or ethers, which can then chelate to a metal center. The tert-butyl ester group can also be modified or retained to influence the steric and electronic properties of the resulting ligand-metal complex.
Table 1: Potential Ligand Classes Derivable from this compound
| Ligand Class | Potential Synthetic Transformation | Coordinating Atoms |
| Chiral Diphosphines | Conversion of diol to dimesylate followed by nucleophilic substitution with a phosphide (B1233454) source. | P, P |
| Chiral Diamines | Conversion of diol to a cyclic sulfate (B86663) followed by ring-opening with an amine nucleophile. | N, N |
| Chiral Amino Alcohols | Selective protection of one hydroxyl group, conversion of the other to an amine, followed by deprotection. | N, O |
| Chiral Diethers | Williamson ether synthesis by reacting the diol with alkyl halides. | O, O |
The development of catalysts based on these hypothetical ligands would follow established principles of asymmetric catalysis. For instance, chiral diphosphine ligands derived from this compound could be complexed with transition metals like rhodium or ruthenium to catalyze asymmetric hydrogenation reactions. Similarly, chiral diamine or amino alcohol ligands could be utilized in asymmetric transfer hydrogenation or the formation of chiral Lewis acids for a variety of enantioselective transformations.
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
The fundamental structure of tert-butyl 2,3-dihydroxypropanoate (B1229046) is unequivocally established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For tert-butyl 2,3-dihydroxypropanoate, both ¹H and ¹³C NMR spectroscopy provide invaluable information. While specific experimental data for this exact compound is not widely published in readily accessible literature, predictions based on structurally similar compounds allow for an estimation of the expected chemical shifts.
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons of the dihydroxypropyl backbone would appear as a set of multiplets, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical arrangement. The hydroxyl protons would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the ester would resonate at a characteristic downfield shift. The two carbons of the dihydroxypropyl chain would also show distinct signals, with their chemical shifts being indicative of their bonding environment.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (hydroxyl) | 3500-3200 (broad) | Stretching vibration, indicative of hydrogen bonding. |
| C-H (alkane) | 3000-2850 | Stretching vibrations of the tert-butyl and propyl groups. |
| C=O (ester) | 1750-1735 | Stretching vibration of the carbonyl group. |
| C-O (ester) | 1300-1000 | Stretching vibrations of the C-O single bonds. |
Table 1: Predicted Infrared Absorption Bands for this compound.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. A prominent fragmentation pattern would be the loss of the tert-butyl group, resulting in a significant peak at m/z corresponding to the [M-57]⁺ ion. Further fragmentation of the dihydroxypropanoyl moiety would also be observed.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity and, critically, the enantiomeric composition of this compound.
Gas Chromatography (GC) can be utilized to assess the purity of this compound, particularly its volatility allows for this technique. The compound is introduced into a heated column where it is separated from any non-volatile impurities or byproducts from its synthesis. The use of a flame ionization detector (FID) is common for quantifying organic compounds. For the analysis of related compounds like tert-butanol (B103910), GC has been shown to be an effective method. For determining enantiomeric excess by GC, derivatization with a chiral reagent or the use of a chiral capillary column is necessary.
| Analytical Method | Application for this compound | Key Parameters |
| Chiral HPLC | Determination of enantiomeric excess and purification of enantiomers. | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength. |
| Gas Chromatography | Assessment of chemical purity. | Column type, temperature program, detector type. |
Table 2: Chromatographic Methods for the Analysis of this compound.
Advanced Analytical Techniques for Mechanistic Insights and Reaction Monitoring (e.g., In situ Spectroscopy)
Understanding the formation of this compound and its subsequent reactions can be greatly enhanced by advanced analytical techniques that allow for real-time monitoring.
Computational and Theoretical Studies of Tert Butyl 2,3 Dihydroxypropanoate
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations are instrumental in predicting the chemical reactivity and selectivity of tert-butyl 2,3-dihydroxypropanoate (B1229046). By analyzing the electronic structure, one can identify the most likely sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) Theory is a key tool in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov For tert-butyl 2,3-dihydroxypropanoate, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups, while the LUMO is likely centered on the carbonyl carbon of the ester group.
Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, such as the carbonyl carbon and the hydrogen atoms of the hydroxyl groups. nih.govresearchgate.net
These calculations can also predict the regioselectivity in reactions involving the two different hydroxyl groups (at C2 and C3). The relative acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms can be quantified to predict which group is more likely to react. Computational studies on the acylation of similar polyols have shown that both steric accessibility and the electronic properties of the hydroxyl groups dictate the reaction's outcome. nih.govmdpi.com For instance, in the lipase-catalyzed acylation of levoglucosan, the conformation of the substrate plays a crucial role in determining which hydroxyl group fits into the enzyme's active site. mdpi.com
Table 2: Calculated Reactivity Descriptors for a Model Ester (Methyl Acetate) using DFT This table provides representative values for global reactivity descriptors calculated from HOMO and LUMO energies, illustrating the type of data generated in quantum chemical studies of esters.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (E_HOMO) | - | -11.0 to -12.0 | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | 1.5 to 2.5 | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 12.5 to 14.5 | High gap indicates high stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 6.25 to 7.25 | Resistance to charge transfer |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.25 to 5.25 | Electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | 0.6 to 0.9 | Propensity to accept electrons |
Modeling of Reaction Mechanisms and Transition States
Computational modeling allows for the detailed exploration of reaction pathways for the synthesis and transformation of this compound. This involves mapping the potential energy surface from reactants to products, and crucially, locating the transition state (TS) structures. The energy of the transition state determines the activation energy of the reaction and thus its rate. youtube.com
A primary reaction of interest is the acid-catalyzed esterification of glyceric acid with tert-butanol (B103910) (or isobutylene). youtube.com DFT calculations can elucidate the mechanism of this reaction. Recent studies on similar esterifications suggest a two-step mechanism. rsc.org First, the carbonyl oxygen of the carboxylic acid is protonated, which is the rate-controlling step. This is followed by the nucleophilic attack of the alcohol. An alternative pathway involves the formation of a highly reactive acylium ion, which then spontaneously reacts with the alcohol. rsc.org Computational methods can determine the activation energies for these competing pathways to identify the most plausible mechanism.
Lipase-catalyzed synthesis represents an alternative, enzymatic route. Computational studies, such as those on lipase-catalyzed transesterifications, use DFT to model the reaction mechanism within the enzyme's active site. nih.gov These models can explain the high regioselectivity and stereoselectivity of enzymatic reactions. For example, a study on acyl migration in triglycerides calculated the energy barrier for the rate-limiting step to be 18.8 kcal/mol, which agreed well with experimental values. nih.gov
The image below depicts a representative transition state for an acid-catalyzed esterification reaction, a process central to the synthesis of this compound.
Figure 1: Representative Transition State for Acid-Catalyzed Esterification
Caption: A generalized transition state model for the nucleophilic attack of an alcohol on a protonated carboxylic acid. Computational chemistry allows for the precise calculation of the geometry and energy of such transient species.
Table 3: Representative Calculated Activation Energies for Esterification Steps This table shows plausible activation energy values for steps in acid-catalyzed esterification, based on DFT calculations of analogous reactions.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Source (Analogous System) |
| Protonation | Protonation of the carbonyl oxygen of the carboxylic acid. | 4–10 | rsc.org |
| Nucleophilic Attack | Attack of the alcohol on the protonated carbonyl carbon. | 10–15 | rsc.org |
| Acyl Migration | Intramolecular transfer of an acyl group (relevant in polyols). | ~19 | nih.gov |
Prediction of Spectroscopic Properties and Chiral Recognition Phenomena
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (using methods like GIAO - Gauge-Independent Atomic Orbital), theoretical chemical shifts can be obtained. mdpi.comsciforum.net These calculated shifts, when compared with experimental data, can confirm structural assignments and help distinguish between different stereoisomers or conformers. For complex molecules, benchmark studies have shown that functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVTZ provide accurate results. sciforum.netresearchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, yet representative, ¹³C NMR chemical shifts calculated using DFT, compared to typical experimental ranges for similar structures.
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (ppm) |
| C=O (Ester) | sp² | 172.5 | 170-175 |
| C(CH₃)₃ (Quaternary) | sp³ | 82.0 | 80-85 |
| C2-OH | sp³ | 73.5 | 71-76 |
| C3-OH | sp³ | 65.0 | 63-68 |
| C(CH₃)₃ (Methyls) | sp³ | 28.1 | 27-29 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl groups (around 3400 cm⁻¹), the C-H stretches of the alkyl groups (around 2950 cm⁻¹), the strong C=O stretch of the ester (around 1730 cm⁻¹), and the C-O stretches (in the 1300-1000 cm⁻¹ region). researchgate.net
Chiral Recognition: As a chiral molecule, the enantiomers of this compound can be separated using techniques like chiral chromatography. The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector (e.g., a chiral stationary phase). vt.eduresearchgate.net
Molecular modeling, particularly molecular docking, is a powerful tool to study these interactions. mdpi.com By modeling the docking of the (R)- and (S)-enantiomers into the active site of a chiral selector (such as a cyclodextrin (B1172386) or a polysaccharide-based polymer), one can analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, steric hindrance) that are responsible for the separation. The difference in the calculated binding energies (ΔΔG) between the two diastereomeric complexes correlates with the degree of enantiomeric separation. mdpi.com For this compound, key interactions would involve hydrogen bonding between its diol and ester groups and the chiral selector, as well as the steric fit of the bulky tert-butyl group within a chiral cavity. mdpi.comnih.gov
Future Research Directions and Emerging Trends in the Chemistry of Tert Butyl 2,3 Dihydroxypropanoate
Tert-butyl 2,3-dihydroxypropanoate (B1229046), a chiral building block of significant interest, is at the forefront of evolving research trends in synthetic chemistry. Its utility, particularly in the synthesis of complex molecules for medicinal applications, drives continuous innovation in how it is synthesized and utilized. Future research is poised to focus on enhancing the efficiency and sustainability of its production, exploring its chemical versatility, expanding its applications, and integrating modern technologies like flow chemistry and computational design.
Q & A
Q. How do metal ions (e.g., Zn²⁺, Pb²⁺) interact with this compound, and what are the implications for coordination chemistry?
- Methodological Answer : Potentiometric titration (glass electrode) in buffered solutions (e.g., 0.1 M KCl, 25°C) determines stability constants (log K) for metal complexes. For example: Table: Stability Constants (log K) of Metal Complexes
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Kinetic studies (e.g., using stopped-flow UV-Vis) reveal rate dependence on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution. Tert-butyl groups sterically hinder attack, requiring catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity . Density functional theory (DFT) calculations model transition states, predicting regioselectivity in complex systems .
Data Contradictions and Resolution
- Issue : Conflicting reports on tert-butyl ester stability in basic conditions.
- Resolution : Contradictions arise from solvent choice (e.g., aqueous vs. anhydrous base). Hydrolysis is minimized in anhydrous THF with catalytic DMAP, while aqueous NaOH accelerates degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
